Cinnamyl valerate

Description

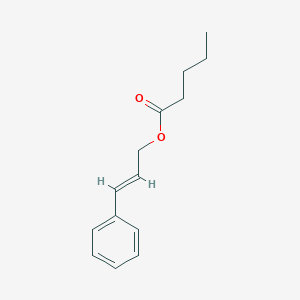

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-enyl pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSKWIBFXUNBAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864281 | |

| Record name | 3-Phenylprop-2-en-1-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10482-65-2 | |

| Record name | Cinnamyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10482-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Cinnamyl Valerate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl valerate (B167501), a cinnamate (B1238496) ester, is a compound of interest in the flavor and fragrance industries with potential applications in other chemical and pharmaceutical sectors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and potential biological relevance. All quantitative data are summarized in structured tables, and detailed experimental protocols for its synthesis are provided. This document also includes visualizations of a representative synthesis workflow and a hypothetical biological signaling pathway, generated using the DOT language, to facilitate a deeper understanding of its chemical and potential pharmacological characteristics.

Chemical Structure and Identification

Cinnamyl valerate, systematically named [(E)-3-phenylprop-2-enyl] pentanoate, is the ester formed from cinnamyl alcohol and valeric acid.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] pentanoate | |

| Synonyms | Cinnamyl pentanoate, 3-Phenyl-2-propenyl pentanoate | [1] |

| CAS Number | 10482-65-2 | [2] |

| Molecular Formula | C₁₄H₁₈O₂ | [2] |

| Molecular Weight | 218.29 g/mol | [3] |

| Canonical SMILES | CCCCC(=O)OCC=CC1=CC=CC=C1 | [2] |

| InChI | InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3/b10-7+ | [1] |

| InChIKey | FLSKWIBFXUNBAW-JXMROGBWSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. While experimental data for some properties are limited, a combination of experimental and predicted values is presented below. For context, experimental data for the closely related isomer, cinnamyl isovalerate, is also provided where available.

Table 2: Physicochemical Properties of this compound

| Property | Value | Data Type | Reference |

| Physical State | Colorless liquid | Experimental | |

| Odor | Sweet, balsamic, fruity | Experimental | |

| Boiling Point | 328.8 °C (at 760 mmHg) | Experimental | [3] |

| Melting Point | 51.15 °C | Predicted | [4] |

| Density | 1.008 g/cm³ | Experimental | [3] |

| Solubility in Water | 7.167 mg/L at 25 °C | Predicted | [5] |

| Solubility in Organic Solvents | Soluble in alcohol | Experimental | [5] |

| logP (Octanol-Water Partition Coefficient) | 4.32 | Predicted | [4] |

| Refractive Index | nD20: 1.518 - 1.524 (for Cinnamyl Isovalerate) | Experimental | [6][7] |

| Flash Point | 131.67 °C | Experimental | [5] |

Spectroscopic Data

Table 3: Predicted and Representative Spectroscopic Data for this compound

| Technique | Predicted/Representative Data |

| ¹H NMR | δ ~7.2-7.4 (m, 5H, Ar-H), ~6.6 (d, 1H, =CH-), ~6.2 (dt, 1H, -CH=), ~4.7 (d, 2H, -O-CH₂-), ~2.3 (t, 2H, -CO-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ ~173 (C=O), ~136 (Ar-C), ~134 (=CH-), ~128.6 (Ar-CH), ~128.0 (Ar-CH), ~126.5 (Ar-CH), ~123 (=CH-), ~65 (-O-CH₂-), ~34 (-CO-CH₂-), ~27 (-CH₂-), ~22 (-CH₂-), ~13 (-CH₃) |

| IR (Infrared) | ~3030 cm⁻¹ (aromatic C-H stretch), ~2960, 2870 cm⁻¹ (aliphatic C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1650 cm⁻¹ (C=C stretch), ~1160 cm⁻¹ (C-O stretch), ~965 cm⁻¹ (trans C-H bend) |

| Mass Spectrometry (EI) | m/z (%): 117 (100), 115 (50), 91 (40), 218 (M⁺, 20), 102 (15)[1] |

Note: NMR chemical shifts (δ) are in ppm. Predicted values are based on the analysis of similar compounds such as cinnamyl acetate (B1210297) and cinnamyl alcohol.[8][9][10][11][12]

Experimental Protocols for Synthesis

This compound is typically synthesized via the esterification of cinnamyl alcohol with valeric acid or its derivatives. The two most common laboratory-scale methods are Fischer esterification and Steglich esterification.

Fischer Esterification

This method involves the direct acid-catalyzed reaction between an alcohol and a carboxylic acid.

Materials:

-

Cinnamyl alcohol (1.0 eq)

-

Valeric acid (1.2 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

-

Toluene (as solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) or diethyl ether (for extraction)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cinnamyl alcohol, valeric acid, and toluene.

-

Add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Steglich Esterification

This method allows for esterification under milder conditions using a coupling agent and a catalyst.

Materials:

-

Cinnamyl alcohol (1.0 eq)

-

Valeric acid (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

-

Anhydrous dichloromethane (as solvent)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve cinnamyl alcohol, valeric acid, and DMAP in anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

In a separate flask, dissolve DCC or EDC in anhydrous dichloromethane and add this solution dropwise to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate.

-

Wash the filtrate with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude ester by column chromatography on silica gel.

Visualized Experimental Workflow and Potential Biological Signaling

Synthesis Workflow: Fischer Esterification

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Hypothetical Biological Signaling Pathway

While specific studies on the biological signaling pathways of this compound are lacking, many cinnamyl derivatives exhibit antioxidant and anti-inflammatory properties. A plausible, yet hypothetical, mechanism of action could involve the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Applications and Future Directions

Currently, this compound is primarily utilized in the flavor and fragrance industry for its unique aromatic profile. However, given the known biological activities of other cinnamyl esters, further research into the pharmacological properties of this compound is warranted.[6] Areas for future investigation could include its potential as an antimicrobial, antioxidant, or anti-inflammatory agent. Its physicochemical properties, such as its lipophilicity, may also make it a candidate for evaluation in drug delivery systems.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. While there is a foundation of knowledge regarding its basic chemistry, significant opportunities exist for further research, particularly concerning its biological activity and potential applications in drug development. The experimental protocols and compiled data herein serve as a valuable resource for scientists and researchers interested in exploring the potential of this and related compounds.

References

- 1. Pentanoic acid, 3-phenyl-2-propenyl ester [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. EPI System Information for this compound 10482-65-2 [thegoodscentscompany.com]

- 5. This compound, 10482-65-2 [thegoodscentscompany.com]

- 6. cinnamyl isovalerate, 140-27-2 [thegoodscentscompany.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Cinnamyl acetate(103-54-8) 1H NMR [m.chemicalbook.com]

- 10. Cinnamyl alcohol(104-54-1) 13C NMR [m.chemicalbook.com]

- 11. Cinnamyl alcohol(104-54-1) 1H NMR [m.chemicalbook.com]

- 12. Cinnamylcetate(21040-45-9) 13C NMR spectrum [chemicalbook.com]

Physical and chemical properties of cinnamyl valerate

An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamyl Valerate (B167501)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl valerate is an ester recognized for its characteristic fragrance and flavor profile. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and property determination, and its primary applications. The information is curated for professionals in research, scientific, and drug development fields to serve as a foundational reference. All quantitative data is presented in clear tabular formats, and key processes are visualized to facilitate understanding.

Chemical Identity

-

IUPAC Name: [(E)-3-phenylprop-2-enyl] pentanoate

-

Synonyms: Cinnamyl pentanoate, Pentanoic acid 3-phenyl-2-propenyl ester[]

-

CAS Number: 10482-65-2[2]

-

Molecular Formula: C₁₄H₁₈O₂[2]

-

Molecular Weight: 218.29 g/mol [2]

-

Chemical Structure:

Physical Properties

This compound is a colorless liquid with a delicately floral and rosy odor.[3] Its key physical properties are summarized below.

| Property | Value | Source(s) |

| Boiling Point | 328.8 °C (at 760 mmHg) | [][2] |

| Density | 1.008 g/cm³ | [][2] |

| Flash Point | 131.67 °C (269.00 °F) | [4] |

| Water Solubility | Insoluble (estimated at 7.167 mg/L at 25°C) | [4] |

| Solubility in Other Solvents | Soluble in alcohol and oils. | [5] |

| logP (Octanol-Water Partition Coefficient) | 4.212 - 4.32 (estimated) | [4] |

Chemical Properties and Synthesis

This compound is an ester, typically synthesized through the direct esterification of cinnamyl alcohol with valeric acid.[3] This reaction is an acid-catalyzed condensation, commonly known as Fischer esterification.

Synthesis Workflow

The general workflow for the synthesis of this compound via Fischer esterification is outlined below.

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

-

¹H NMR: Expected signals would include those for the aromatic protons of the phenyl group (approx. 7.2-7.5 ppm), the vinyl protons of the propenyl group (approx. 6.2-6.7 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (approx. 4.7 ppm), and the aliphatic protons of the valerate chain (approx. 0.9-2.4 ppm).

-

¹³C NMR: Key signals would be anticipated for the carbonyl carbon of the ester (approx. 170-175 ppm), carbons of the aromatic ring (approx. 125-140 ppm), vinylic carbons (approx. 120-135 ppm), the methylene carbon attached to the ester oxygen (approx. 65 ppm), and the aliphatic carbons of the valerate group (approx. 13-35 ppm).

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester (strong, approx. 1735-1750 cm⁻¹), C-O stretch (approx. 1150-1250 cm⁻¹), C=C stretch of the alkene and aromatic ring (approx. 1600-1680 cm⁻¹), and C-H stretches for both aromatic and aliphatic protons.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is a generalized procedure for Fischer esterification.[5][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of cinnamyl alcohol and valeric acid in a suitable solvent (e.g., toluene).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Determination of Physical Properties

-

Boiling Point Measurement (Micro-Boiling Point Method):

-

Place a small amount of the liquid sample into a small test tube or capillary tube.

-

Invert a smaller, sealed-end capillary tube into the sample.

-

Attach the sample tube to a thermometer and heat it in a Thiele tube containing mineral oil.[10]

-

Heat until a rapid and continuous stream of bubbles emerges from the inverted capillary.

-

Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.[10]

-

-

Density Measurement (Pycnometer Method):

-

Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and equilibrate to a specific temperature (e.g., 25°C).

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[11][12]

-

-

Solubility Determination:

-

To a small test tube, add approximately 0.1 g or 0.2 mL of this compound.

-

Add 3 mL of the solvent (e.g., water, ethanol) in portions, shaking vigorously after each addition.[13]

-

Observe whether a homogeneous solution forms (soluble) or if distinct layers/phases remain (insoluble). For water solubility, the solution's pH can be checked with litmus (B1172312) paper to identify any acidic or basic properties.[14][15]

-

Applications

This compound's primary applications stem from its pleasant aroma. It is utilized across several industries, with potential for broader use.[2]

Caption: Key application areas for this compound.

Biological Activity

Currently, there is limited specific research available in public literature detailing the biological activities or signaling pathways of this compound. Its use is predominantly in non-biological, industrial applications. However, related compounds, such as other cinnamic acid derivatives, have been investigated for antimicrobial and other biological activities, suggesting a potential area for future research.[16][17]

Safety and Handling

-

Handling: Wear protective gloves, safety goggles, and appropriate clothing. Avoid direct contact with skin and inhalation of vapors.[2]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Keep away from heat, direct sunlight, and strong oxidizing agents.[2]

-

Spills: In case of a spill, use an inert absorbent material for containment and dispose of it according to local regulations.[2]

-

First Aid: In case of skin or eye contact, rinse the affected area with water immediately. Seek medical attention if irritation persists.[2]

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 2. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | 10482-65-2 [chemicalbook.com]

- 4. This compound, 10482-65-2 [thegoodscentscompany.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Cinnamyl isovalerate | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cinnamyl acetate(103-54-8) 1H NMR spectrum [chemicalbook.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | MDPI [mdpi.com]

Cinnamyl valerate molecular weight and formula

An In-depth Technical Guide to Cinnamyl Valerate (B167501): Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of cinnamyl valerate.

This compound: Core Molecular Data

This compound is an ester recognized for its characteristic aroma and is utilized in various industrial applications, including perfumery and flavorings.[1] A comprehensive understanding of its molecular characteristics is essential for its application in scientific research and development.

The empirical and molecular formula of this compound has been determined to be C14H18O2.[1][][3][4] This formula delineates the precise number of atoms of each element present in one molecule of the compound. The molecular weight, a critical parameter in stoichiometry and quantitative analysis, is derived from this formula.

The following table summarizes the key molecular data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C14H18O2 | [1][][3][4] |

| Molecular Weight | 218.29 g/mol | [1][3][5] |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] pentanoate | [] |

| CAS Registry Number | 10482-65-2 | [1][][3][6] |

Visualization of Molecular Formula Components

To visually represent the elemental composition of this compound, a logical relationship diagram is provided below. This diagram illustrates the constituent elements and their respective counts within the molecular formula.

Caption: Elemental composition of this compound.

References

- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C14H18O2 | CID 5367959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cinnamyl isovalerate | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 10482-65-2 [chemicalbook.com]

The Potential Natural Occurrence of Cinnamyl Valerate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl valerate (B167501), an ester with potential applications in the flavor, fragrance, and pharmaceutical industries, has not been definitively identified as a naturally occurring constituent in plants to date. This technical guide explores the possibility of its natural occurrence by examining the known distribution of its precursors, cinnamyl alcohol and valeric acid, and the presence of related cinnamyl esters in the plant kingdom. We provide a comprehensive overview of the analytical methodologies pertinent to the identification and quantification of such esters in plant matrices and delineate a putative biosynthetic pathway. This document serves as a foundational resource for researchers investigating novel plant-derived compounds and for professionals in drug development exploring new chemical entities.

Introduction

Cinnamyl valerate is the ester formed from cinnamyl alcohol and valeric acid.[1] While its synthetic counterpart is utilized in various industries for its aromatic properties, its presence as a natural plant metabolite remains unconfirmed. The study of natural products is a cornerstone of drug discovery and development, and the identification of novel esters could lead to new therapeutic agents or valuable fragrance and flavor compounds. This guide provides a technical framework for investigating the potential natural occurrence of this compound in plants.

Occurrence of Related Compounds and Precursors

While direct evidence for this compound in plants is lacking, the widespread occurrence of its constituent moieties and structurally similar esters suggests that its formation in certain plant species is plausible.

2.1. Cinnamyl Esters in Plants

Several other esters of cinnamyl alcohol have been identified in various plant species. For instance:

-

Cinnamyl acetate has been detected in the floral scent of Prunus mume and is a known component of ylang-ylang oil (from Cananga odorata).[2][3]

-

Cinnamyl isovalerate , an isomer of this compound, has been reported in Juniperus thurifera.[4]

-

Various cinnamic acid sugar esters are found in a number of plant families, notably Polygalaceae.[5]

The presence of these related compounds indicates that the enzymatic machinery required for the esterification of cinnamyl alcohol is present in the plant kingdom.

2.2. Precursor Availability in Plants

The biosynthesis of this compound requires the availability of its two precursors: cinnamyl alcohol and valeric acid.

-

Cinnamyl alcohol is a key intermediate in the phenylpropanoid pathway, which is ubiquitous in higher plants. It serves as a monomer in the biosynthesis of lignin, a major component of plant cell walls.[6][7][8] The enzymes responsible for its synthesis, such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), are well-characterized.[6]

-

Valeric acid (pentanoic acid) and its isomers are short-chain fatty acids that can be derived from the degradation of longer-chain fatty acids or from the catabolism of amino acids such as leucine (B10760876) (which can be a precursor to isovaleric acid).

The co-localization of these precursors within plant tissues could create the necessary conditions for the enzymatic synthesis of this compound.

Quantitative Data of Related Compounds

To date, no quantitative data for this compound in any plant species has been published. However, data for related compounds can provide a reference for potential concentration ranges.

| Compound | Plant Species | Plant Part | Concentration | Reference |

| Cinnamyl alcohol | Rhodiola rosea | Rhizome | Varies (e.g., 62.87 mg/plant) | [9] |

| Cinnamyl acetate | Prunus mume | Flower | Varies with flowering stage | [2] |

This table is illustrative and highlights the type of data that would be relevant for this compound if it were to be discovered in a natural source.

Experimental Protocols

The following sections detail the methodologies that would be appropriate for the extraction, identification, and quantification of this compound in plant samples.

4.1. Extraction of Volatile Esters

A common method for extracting volatile compounds like this compound from a plant matrix is steam distillation or solvent extraction.

Protocol: Solvent Extraction

-

Sample Preparation: Collect fresh plant material (e.g., leaves, flowers, or stems) and homogenize it to a fine powder, either cryogenically or after freeze-drying.

-

Extraction: Macerate a known weight of the powdered plant material (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of hexane (B92381) or dichloromethane) for a specified period (e.g., 24 hours) at room temperature with gentle agitation.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of solvents (e.g., hexane and ethyl acetate) to isolate fractions enriched in esters.

4.2. Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for the identification and quantification of volatile esters like this compound.

Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a known amount of the plant extract or fraction in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL. Add an internal standard (e.g., methyl nonanoate) for quantification.

-

GC-MS System: A typical system would be a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should show characteristic fragments of the cinnamyl and valerate moieties.

-

Quantification: Create a calibration curve using a series of dilutions of the authentic this compound standard with the internal standard. Quantify the amount of this compound in the sample by comparing its peak area (relative to the internal standard) to the calibration curve.

Putative Biosynthetic Pathway

While a specific pathway for this compound has not been elucidated, a putative pathway can be proposed based on known plant biochemical reactions. The formation of this compound would likely be catalyzed by an alcohol acyltransferase (AAT), an enzyme class known to be involved in the synthesis of various esters in plants.

The overall proposed reaction is:

Cinnamyl alcohol + Valeryl-CoA → this compound + CoA-SH

This reaction is part of the broader secondary metabolism of the plant, drawing precursors from primary metabolic pathways.

Caption: Putative biosynthetic pathway of this compound in plants.

Logical Workflow for Investigation

The following diagram outlines a logical workflow for researchers aiming to identify this compound in plants.

References

- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Frontiers | Comprehensive Analysis of Endogenous Volatile Compounds, Transcriptome, and Enzyme Activity Reveals PmCAD1 Involved in Cinnamyl Alcohol Synthesis in Prunus mume [frontiersin.org]

- 3. cinnamyl acetate, 103-54-8 [thegoodscentscompany.com]

- 4. Cinnamyl isovalerate | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naturally Occurring Cinnamic Acid Sugar Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Cinnamyl Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl valerate (B167501), an ester known for its applications in the flavor, fragrance, and pharmaceutical industries. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for obtaining and analyzing these spectra.

Chemical Structure and Properties

Cinnamyl valerate, also known as pentanoic acid, 3-phenyl-2-propen-1-yl ester, is an organic compound with the molecular formula C₁₄H₁₈O₂. It is synthesized from the esterification of cinnamyl alcohol and valeric acid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₂ |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 10482-65-2 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity, balsamic, and slightly floral |

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~6.65 | d | 1H | Vinylic proton (-CH=) |

| ~6.25 | dt | 1H | Vinylic proton (-CH=) |

| ~4.75 | d | 2H | Methylene protons (-O-CH₂-) |

| ~2.30 | t | 2H | Methylene protons (-CO-CH₂-) |

| ~1.65 | m | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| ~1.40 | m | 2H | Methylene protons (-CH₂-CH₃) |

| ~0.95 | t | 3H | Methyl protons (-CH₃) |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~173.0 | Carbonyl carbon (C=O) |

| ~136.0 | Quaternary aromatic carbon |

| ~134.0 | Vinylic carbon (-CH=) |

| ~128.5 | Aromatic carbons |

| ~128.0 | Aromatic carbons |

| ~126.5 | Aromatic carbons |

| ~123.5 | Vinylic carbon (-CH=) |

| ~65.0 | Methylene carbon (-O-CH₂-) |

| ~34.0 | Methylene carbon (-CO-CH₂-) |

| ~27.0 | Methylene carbon (-CH₂-CH₂-CH₃) |

| ~22.5 | Methylene carbon (-CH₂-CH₃) |

| ~13.5 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are presented in Table 4.

Table 4: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3030 | C-H (Aromatic and Vinylic) | Stretching |

| ~2960, ~2870 | C-H (Aliphatic) | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1650 | C=C (Alkene) | Stretching |

| ~1600, ~1495 | C=C (Aromatic) | Stretching |

| ~1160 | C-O (Ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 5: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Fragment |

| 218 | [M]⁺ (Molecular Ion) |

| 117 | [C₉H₉]⁺ (Cinnamyl Cation) |

| 115 | [C₉H₇]⁺ |

| 102 | [C₅H₉O₂]⁺ (Valerate Fragment) |

| 91 | [C₇H₇]⁺ (Tropylium Cation) |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound (Fischer Esterification)

This compound can be synthesized via the Fischer esterification of cinnamyl alcohol with valeric acid using an acid catalyst.

Materials:

-

Cinnamyl alcohol

-

Valeric acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve cinnamyl alcohol and a molar excess of valeric acid in toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, place a small drop of this compound directly onto the ATR crystal.

Data Acquisition:

-

Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Data Acquisition:

-

Inject the sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Acquire data over a mass range of m/z 40-400.

Conclusion

This guide provides a detailed summary of the expected spectroscopic data for this compound and outlines the standard experimental procedures for its synthesis and characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the identification and analysis of this important ester.

A Technical Guide to the Solubility of Cinnamyl Valerate for Researchers and Drug Development Professionals

Introduction

Cinnamyl valerate (B167501), an ester of cinnamyl alcohol and valeric acid, is a compound of interest in the pharmaceutical and flavor industries. Its physicochemical properties, particularly its solubility in various solvents, are critical for its application in drug formulation, synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of cinnamyl valerate, detailed experimental protocols for solubility determination, and an exploration of its chemical relationships.

Solubility of this compound

The solubility of a compound is a fundamental property that dictates its behavior in different solvent systems. For this compound, its ester structure, characterized by a lipophilic cinnamyl group and a moderately long alkyl chain from valeric acid, renders it generally soluble in organic solvents and poorly soluble in aqueous solutions.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and data for similar esters, a qualitative and estimated quantitative solubility profile can be established.

| Solvent | Type | Solubility | Notes |

| Water | Polar Protic | 7.167 mg/L (estimated at 25°C)[1] | Very slightly soluble. |

| Ethanol | Polar Protic | Soluble[1] | Miscible in all proportions is likely. |

| Oils (Fixed) | Nonpolar | Miscible | High solubility is expected due to the lipophilic nature of both solute and solvent. |

| Propylene (B89431) Glycol | Polar Protic | Insoluble | Data for the isomeric cinnamyl isovalerate suggests insolubility. |

| Glycerin | Polar Protic | Insoluble | Data for the isomeric cinnamyl isovalerate suggests insolubility. |

Note: The data for propylene glycol and glycerin are extrapolated from information available for cinnamyl isovalerate, a structural isomer of this compound.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely recognized and standardized technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol is based on guidelines from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).

Principle

A surplus of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (pure solid)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Vials for sample analysis

Step-by-Step Procedure

-

Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a volumetric flask. The excess is crucial to ensure a saturated solution is formed.

-

Dissolution: Add a known volume of the solvent to the flask.

-

Equilibration: Seal the flask and place it in a mechanical shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.

-

Sample Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. The filtration step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical method (HPLC or GC).

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL, based on the concentration of the diluted sample and the dilution factor.

Chemical Relationships and Synthesis

To understand the properties of this compound, it is essential to consider its constituent parts and its formation. This compound is synthesized through the esterification of cinnamyl alcohol with valeric acid, typically in the presence of an acid catalyst.

Caption: Synthesis of this compound via Esterification.

Biological Context and Potential Mechanisms of Action

While specific signaling pathways for this compound are not well-defined in scientific literature, the biological activities of its parent compounds, cinnamyl alcohol and other cinnamyl derivatives, have been investigated. These studies suggest potential areas of therapeutic interest. For instance, cinnamaldehyde, a related compound, has been shown to exhibit anti-inflammatory effects by modulating pathways such as NF-κB. Cinnamyl alcohol has been studied for its effects on adipogenesis.

The workflow for investigating the biological activity of a compound like this compound would typically involve a series of in vitro and in vivo studies to identify its molecular targets and mechanism of action.

Caption: Experimental Workflow for Biological Activity Screening.

This technical guide has summarized the available solubility data for this compound, provided a detailed experimental protocol for its determination, and illustrated its chemical context. While a comprehensive quantitative solubility profile in various organic solvents remains an area for further investigation, the information presented here serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Future studies focusing on generating precise solubility data and elucidating its specific biological mechanisms of action will be crucial for unlocking its full potential in various applications.

References

Toxicological Profile of Cinnamyl Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of cinnamyl valerate (B167501), compiled from available scientific literature and safety data. The information is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical or safety advice.

Executive Summary

Cinnamyl valerate is an ester used in the flavor and fragrance industry.[1] While specific toxicological data for this compound is limited, a profile can be constructed by examining data from structurally related cinnamyl derivatives, such as cinnamyl alcohol, cinnamaldehyde, and other cinnamyl esters. This approach, known as read-across, is a scientifically accepted method for assessing the safety of data-poor chemicals.

Based on available information for related compounds, this compound is expected to have low acute toxicity. It may cause mild skin and eye irritation upon direct contact.[2][3] The primary toxicological concern for many cinnamyl derivatives is skin sensitization, and therefore, this compound should be handled with appropriate care to avoid dermal exposure.[1] Genotoxicity is not expected, based on data from similar cinnamyl esters.[4][5]

This guide provides a detailed summary of the available toxicological data for structurally related compounds, outlines the experimental protocols for key toxicological endpoints, and presents visual diagrams of relevant pathways and workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Pentanoic acid, 3-phenyl-2-propenyl ester | [6] |

| Synonyms | Cinnamyl pentanoate | |

| CAS Number | 10482-65-2 | [6] |

| Molecular Formula | C₁₄H₁₈O₂ | [7] |

| Molecular Weight | 218.29 g/mol | |

| Appearance | Not specified, likely a liquid | |

| Odor | Sweet, balsamic, fruity | [1] |

| Flash Point | 131.67 °C (269.00 °F) (Closed Cup) | [6] |

Toxicological Data Summary (Read-Across Approach)

The following tables summarize the toxicological data for compounds structurally related to this compound. This data is used to infer the likely toxicological properties of this compound.

Acute Toxicity

| Compound | Test | Species | Route | LD₅₀ | Reference |

| Cinnamaldehyde | LD₅₀ | Rat | Oral | 2220 mg/kg | [8] |

| Cinnamaldehyde | LD₅₀ | Guinea Pig | Oral | 1160 mg/kg | [8] |

| Cinnamyl Alcohol | LD₅₀ | Rat | Oral | 2000 mg/kg | |

| Cinnamyl Acetate | LD₅₀ | Rat | Oral | 3300 mg/kg |

No specific LD₅₀ data was found for this compound.

Skin and Eye Irritation

| Compound | Test | Species | Result | Reference |

| Cinnamyl Isovalerate | Skin Irritation | Not Specified | Causes skin irritation | [2] |

| Cinnamyl Isovalerate | Eye Irritation | Not Specified | Causes serious eye irritation | [2] |

| Cinnamyl Alcohol | Skin Irritation | Human | Not generally an irritant at lower exposures | [9] |

Skin Sensitization

| Compound | Test | Species | Result | Reference |

| Cinnamyl Acetate | Human Maximization Test | Human | Not a sensitizer (B1316253) at 5% | [4] |

| Cinnamyl Alcohol | - | Human | Frequent contact allergen | [10] |

| Cinnamaldehyde | - | Human | Strong contact sensitizer | [8] |

| 3-Phenyl-1-propanol | Patch Test | Human | Reactions observed in fragrance-sensitive patients at 5% | [9] |

Genotoxicity

| Compound | Test | Result | Reference |

| Cinnamyl Acetate | Ames Test | Negative | [4] |

| Cinnamyl Acetate | In vitro Micronucleus Test | Negative | [4] |

| Cinnamyl Cinnamate | Ames Test | Negative | [5] |

| Cinnamyl Cinnamate | In vitro Micronucleus Test | Negative | [5] |

| Cinnamaldehyde | Ames Test | Positive | [8] |

| Cinnamaldehyde | In vivo Genotoxicity | No significant potential | [8] |

Repeated Dose Toxicity

| Compound | Study Duration | Species | Route | NOAEL | Reference |

| Cinnamyl Acetate | 28-day | Rat | Gavage | 600 mg/kg/day | [4] |

| Cinnamyl Phenylpropyl Materials | - | - | Oral/Dermal | No significant toxicity in repeat dose studies | [9] |

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety studies.

Acute Dermal Toxicity (as per OECD Guideline 402)

This test is designed to determine the adverse effects of a single dermal application of a substance.[11]

-

Animal Selection: Young adult albino rabbits, rats, or guinea pigs are typically used.[12] At least five animals of the same sex are used for each dose level.[12]

-

Preparation: The day before the test, the fur is removed from the dorsal area of the animals. Care is taken to avoid abrading the skin.[13]

-

Dose Administration: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The substance is held in contact with the skin using a porous gauze dressing for 24 hours.[13]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[12]

Skin Sensitization: Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The LLNA is a mouse model used to assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the local lymph nodes.[14]

-

Animal Selection: Female CBA/J mice are commonly used.

-

Dose Administration: The test substance is applied to the dorsal surface of each ear for three consecutive days.[14]

-

Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by β-scintillation counting.

-

Calculation: The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.[14]

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of a chemical compound.[15][16]

-

Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.[15][16]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[17]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.[18]

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.[16]

-

Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state can grow and form colonies.[17] The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]

In Vitro Micronucleus Assay (as per OECD Guideline 487)

This assay is used to detect the potential of a substance to induce chromosomal damage.[19][20][21]

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test substance at several concentrations, with and without metabolic activation (S9).[22]

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[19][20]

-

Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain.[22]

-

Scoring: The cells are examined microscopically for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[22] At least 2000 binucleated cells per concentration are scored.[20] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[22]

Visualizations

Generalized Metabolic Pathway of Cinnamyl Esters

References

- 1. This compound | 10482-65-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. breezeipl.com [breezeipl.com]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. This compound, 10482-65-2 [thegoodscentscompany.com]

- 7. cinnamyl isovalerate, 140-27-2 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. A toxicologic and dermatologic assessment of cinnamyl phenylpropyl materials when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Acute dermal toxicity studies | PPTX [slideshare.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

Cinnamyl Valerate: A Comprehensive Technical Guide to its Metabolism and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl valerate (B167501), an ester of cinnamyl alcohol and valeric acid, is a widely utilized compound in the flavor and fragrance industries. An in-depth understanding of its metabolic fate is crucial for assessing its safety and potential pharmacological activities. This technical guide provides a comprehensive overview of the metabolism and biotransformation of cinnamyl valerate, detailing the enzymatic processes, metabolic pathways, and analytical methodologies for its study. The primary metabolic route involves hydrolysis by carboxylesterases to yield cinnamyl alcohol and valeric acid. Cinnamyl alcohol is subsequently oxidized to cinnamaldehyde (B126680) and then to cinnamic acid, which enters further metabolic pathways. This guide presents quantitative data from related compounds to illustrate kinetic principles, detailed experimental protocols for in vitro and analytical studies, and visual diagrams of the metabolic and associated signaling pathways to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction

This compound is an aromatic ester recognized for its pleasant, fruity, and balsamic scent.[1] As with many xenobiotics, its biological activity and safety profile are intrinsically linked to its metabolism. The biotransformation of this compound is a multi-step process initiated by ester hydrolysis, followed by oxidation and conjugation of its constituent moieties. This guide will explore the core aspects of its metabolic journey within a biological system.

Metabolic Pathways and Key Enzymes

The metabolism of this compound is anticipated to proceed through a series of well-characterized enzymatic reactions, primarily occurring in the liver. The principal pathway involves two main stages: Phase I metabolism (hydrolysis and oxidation) and subsequent Phase II metabolism (conjugation) of the resulting metabolites.

Phase I Metabolism

2.1.1. Ester Hydrolysis

The initial and rate-determining step in the biotransformation of this compound is the cleavage of the ester bond. This reaction is catalyzed by carboxylesterases (CES), a family of serine hydrolases abundant in the liver, intestines, and other tissues.[2][3] These enzymes hydrolyze the ester to produce cinnamyl alcohol and valeric acid.[4]

The substrate specificity of carboxylesterases is a key determinant of the rate of hydrolysis. Human carboxylesterase 1 (hCE1) and 2 (hCE2) are the major forms. hCE1 generally prefers substrates with a large acyl group and a small alcohol moiety, whereas hCE2 has a preference for substrates with a small acyl group and a large alcohol moiety.[2][5]

2.1.2. Oxidation of Cinnamyl Alcohol

Following hydrolysis, cinnamyl alcohol undergoes oxidation. This process is primarily mediated by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes.[4][6]

-

Alcohol Dehydrogenase (ADH): This enzyme catalyzes the conversion of cinnamyl alcohol to cinnamaldehyde, utilizing NAD+ as a cofactor.[6]

-

Aldehyde Dehydrogenase (ALDH): Cinnamaldehyde is then rapidly oxidized to cinnamic acid by aldehyde dehydrogenases.[4]

-

Cytochrome P450 (CYP) Enzymes: CYPs can also contribute to the oxidation of cinnamyl alcohol.

2.1.3. Further Metabolism of Cinnamic Acid

Cinnamic acid is a central metabolite that can undergo further biotransformation. A major pathway is the conjugation with glycine (B1666218) to form cinnamoylglycine (B32772) or its conversion to benzoyl-CoA through β-oxidation.[4]

Phase II Metabolism

The metabolites generated during Phase I, particularly those with hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. These reactions increase their water solubility and facilitate their excretion. Common conjugation reactions include glucuronidation and sulfation.

Quantitative Data

Table 1: Representative Kinetic Parameters for Cinnamyl Acetate (B1210297) Synthesis [6]

| Parameter | Value | Unit |

| Michaelis Constant (Km) for Ethyl Acetate | 2.241 | mmol L⁻¹ |

| Michaelis Constant (Km) for Cinnamyl Alcohol | 206.82 | mmol L⁻¹ |

| Inhibition Constant (Ki) of Cinnamyl Alcohol | 0.461 | mmol L⁻¹ |

Note: This data is for the synthesis of cinnamyl acetate and serves as a representative example of the kinetics of a related cinnamyl ester.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for studying the metabolism of this compound using liver microsomes, which are rich in Phase I enzymes like CYPs and some esterases.

Objective: To determine the metabolic stability and identify the primary metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing potassium phosphate buffer and MgCl₂.

-

Add the liver microsomes to the master mix to a final protein concentration of 0.5 mg/mL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add this compound (dissolved in a small amount of organic solvent like DMSO, final concentration typically <1%) to the pre-warmed microsome mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile. This will precipitate the proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify and quantify the formed metabolites.

-

Analytical Method: HPLC for Metabolite Quantification

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its primary metabolites.

Objective: To quantify this compound, cinnamyl alcohol, cinnamaldehyde, and cinnamic acid in in vitro metabolism samples.

Instrumentation and Columns:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

A gradient elution is typically used to separate compounds with different polarities. An example gradient is:

-

0-5 min: 30% B

-

5-15 min: Ramp to 90% B

-

15-20 min: Hold at 90% B

-

20-22 min: Return to 30% B

-

22-27 min: Re-equilibration at 30% B

-

-

Flow rate: 1.0 mL/min

-

Column temperature: 30°C

-

Detection wavelength: 254 nm and 280 nm

Sample Preparation:

-

The supernatant from the in vitro metabolism assay can be directly injected or diluted with the initial mobile phase composition if necessary.

Quantification:

-

Prepare standard curves for this compound, cinnamyl alcohol, cinnamaldehyde, and cinnamic acid of known concentrations.

-

Quantify the compounds in the samples by comparing their peak areas to the respective standard curves.

Signaling Pathways

The metabolites of this compound, particularly cinnamic acid and its derivatives, have been reported to modulate various intracellular signaling pathways, which may contribute to their potential pharmacological effects.

NF-κB Signaling Pathway

Cinnamic acid derivatives have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular processes like proliferation, differentiation, and stress responses. Some studies suggest that cinnamic acid derivatives can modulate MAPK signaling.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

Experimental Workflow for In Vitro Metabolism

References

- 1. benchchem.com [benchchem.com]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

- 5. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The History and Discovery of Cinnamyl Valerate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl valerate (B167501), the ester of cinnamyl alcohol and valeric acid, is a fragrance and flavoring agent with a characteristic fruity, balsamic aroma. This technical guide provides a comprehensive overview of the history, synthesis, and known biological activities of cinnamyl valerate and its related compounds. While the precise date and discoverer of this compound are not explicitly documented in readily available historical records, its emergence can be situated within the broader context of the development of synthetic aroma chemicals in the late 19th and early 20th centuries. This guide details the general synthetic methodologies applicable to its preparation, including a protocol for Fischer-Tropsch esterification. Furthermore, it explores the biological landscape of its constituent moieties and related cinnamyl esters, summarizing their known effects on cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and the chemical sciences.

History and Discovery

The exact historical record of the first synthesis and discovery of this compound is not prominently documented in scientific literature. However, its development can be contextualized within the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries, a period marked by the synthesis of numerous esters for the flavor and fragrance industry. The foundational work on esterification, notably the Fischer-Speier esterification method developed in 1895, provided the chemical tools necessary for the creation of novel esters like this compound.

This compound is chemically known as 3-phenyl-2-propen-1-yl pentanoate and is an ester derived from cinnamyl alcohol and valeric acid[5]. It is recognized for its pleasant, sweet, balsamic aroma with fruity undertones, making it a valuable ingredient in fragrance compositions[5].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₂ | |

| Molecular Weight | 218.29 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Fruity, balsamic, sweet | [5] |

| Boiling Point | 328.8 °C at 760 mmHg | |

| Density | 1.008 g/cm³ | |

| CAS Number | 10482-65-2 |

Synthesis of this compound

The synthesis of this compound can be achieved through several established esterification methods. The most common and historically significant is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of cinnamyl alcohol with valeric acid. Other methods include transesterification, particularly enzymatic catalysis which is favored for its milder reaction conditions and higher selectivity.

General Synthetic Workflow

The general workflow for the synthesis of this compound via esterification is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Cinnamyl alcohol

-

Valeric acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask, combine equimolar amounts of cinnamyl alcohol and valeric acid in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).

-

Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

Heat the mixture to reflux and continue until no more water is collected in the trap.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent.

-

Remove the toluene under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and mechanism of action of this compound are limited in the scientific literature. However, insights can be drawn from studies on its constituent molecules, cinnamyl alcohol and valeric acid, as well as other cinnamyl esters. The biological effects of this compound are likely influenced by its hydrolysis in vivo to cinnamyl alcohol and valeric acid.

Effects of Cinnamyl Alcohol and Related Compounds

Cinnamyl alcohol and its metabolite, cinnamaldehyde, have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and effects on cellular metabolism. These compounds are known to modulate several key signaling pathways.

Recent studies have demonstrated that cinnamyl alcohol can attenuate adipogenesis in 3T3-L1 cells by arresting the cell cycle[6]. This effect is mediated through the phosphorylation of AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2)[6]. Cinnamaldehyde has been shown to inhibit the NF-κB and PI3K/AKT signaling pathways, which are crucial in inflammation and cancer progression.

The following diagram illustrates the known signaling pathways affected by cinnamyl alcohol and cinnamaldehyde, which may be relevant to the biological activity of this compound following its hydrolysis.

Caption: Signaling pathways potentially modulated by this compound metabolites.

Cellular Metabolism

Cinnamyl esters are generally metabolized in the body through hydrolysis to cinnamyl alcohol and the corresponding carboxylic acid[7]. Cinnamyl alcohol is then oxidized to cinnamaldehyde, which is further oxidized to cinnamic acid. Cinnamic acid can then be conjugated with glycine (B1666218) to form hippuric acid or undergo β-oxidation before excretion[7].

Conclusion

This compound is a synthetic aroma chemical with a history intertwined with the development of the modern flavor and fragrance industry. While specific details of its initial discovery are not well-documented, its synthesis is readily achievable through standard esterification techniques. The biological activity of this compound is likely dictated by its hydrolysis products, cinnamyl alcohol and valeric acid. The known effects of cinnamyl alcohol on key cellular signaling pathways, such as AMPK and ERK, suggest potential areas of investigation for the biological effects of this compound. Further research is warranted to elucidate the specific pharmacological and toxicological profile of this compound and its potential applications in drug development. This guide provides a foundational overview for researchers and professionals to build upon in their future investigations of this and related compounds.

References

- 1. dattanibookagency.in [dattanibookagency.in]

- 2. Poucher’s Perfumes, Cosmetics and Soaps - Google Books [books.google.com]

- 3. Poucher's Perfumes, Cosmetics and Soaps - Poucher, W.A.: 9780412273407 - AbeBooks [abebooks.com]

- 4. foreverest.org [foreverest.org]

- 5. ia600200.us.archive.org [ia600200.us.archive.org]

- 6. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Cinnamyl Valerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl valerate (B167501) is an ester known for its characteristic fruity and balsamic aroma, finding applications in the fragrance, flavor, and cosmetic industries.[1] Accurate quantification of cinnamyl valerate is essential for quality control, formulation development, and stability testing. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols provided are based on established methods for structurally similar compounds, such as cinnamyl cinnamate, and serve as a robust starting point for method development and validation.[2][3]

Analytical Methods

Both GC-MS and HPLC are suitable techniques for the quantification of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation. GC-MS is generally preferred for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds like this compound.[3] HPLC offers versatility and is well-suited for routine quality control applications.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative and qualitative information.

Experimental Protocol: GC-MS

1. Sample Preparation:

-

Accurately weigh a suitable amount of the sample.

-

Dissolve the sample in a volatile organic solvent, such as hexane (B92381) or ethyl acetate, to achieve a concentration within the calibration range (e.g., 1-100 µg/mL).[2]

-

For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[4][5]

-

Filter the solution through a 0.22 µm syringe filter prior to injection.[3]

2. Instrumental Conditions:

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.[2]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

-

Injector Temperature: 250 °C.[2]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes.[2]

-

-

Mass Range: Scan from m/z 40 to 400.[2]

-

Injection Volume: 1 µL.[2]

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum.

-

For quantification, generate a calibration curve using standard solutions of this compound of known concentrations.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound, particularly in samples that may not be suitable for GC analysis.

Experimental Protocol: HPLC

1. Sample and Standard Preparation:

-